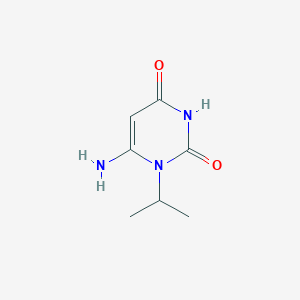![molecular formula C24H24N4O4 B048299 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile CAS No. 119623-75-5](/img/structure/B48299.png)
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrido[3,2-g]quinoline family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound induces apoptosis in cancer cells and reduces oxidative stress and inflammation in neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile include the induction of apoptosis in cancer cells, reduction of oxidative stress, and inflammation in neurodegenerative diseases. Additionally, this compound has also been found to have anti-angiogenic and anti-metastatic effects in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Additionally, this compound has also shown neuroprotective effects, which could be useful in the study of neurodegenerative diseases. However, one of the limitations of using this compound is its complex synthesis method, which could make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile. One direction could be the study of its potential applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound and improve its yield. Finally, the development of analogs of this compound could also be explored to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile involves several steps. The starting material is 2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinoline, which is reacted with acetonitrile and cyanomethyl triphenylphosphonium bromide in the presence of a base. The resulting product is then purified through column chromatography to yield 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile in high purity.
Applications De Recherche Scientifique
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile has been studied for its potential applications in various scientific research fields. One of the most promising applications is in cancer research, where this compound has shown potent anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. Additionally, this compound has also been studied for its potential applications in neurodegenerative diseases, where it has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
119623-75-5 |
|---|---|
Nom du produit |
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile |
Formule moléculaire |
C24H24N4O4 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2-[3-(cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile |
InChI |
InChI=1S/C24H24N4O4/c1-5-7-13-15(9-11-25)23(31-3)27-19-17(13)21(29)18-14(8-6-2)16(10-12-26)24(32-4)28-20(18)22(19)30/h5-10H2,1-4H3 |
Clé InChI |
DRHUSLALXZNCDU-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)CC#N)OC)OC)CC#N |
SMILES canonique |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)CC#N)OC)OC)CC#N |
Synonymes |
5,10-Dihydro-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-diacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




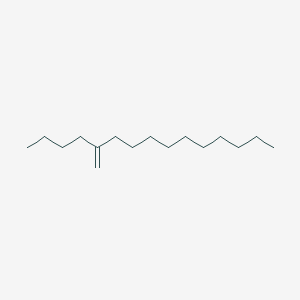

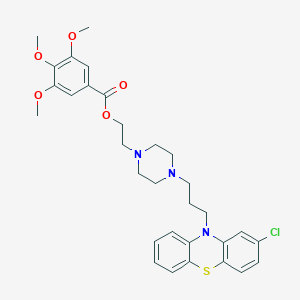
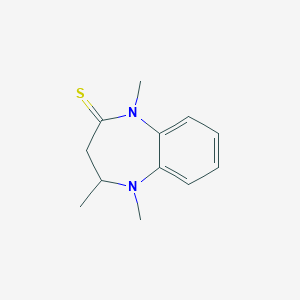
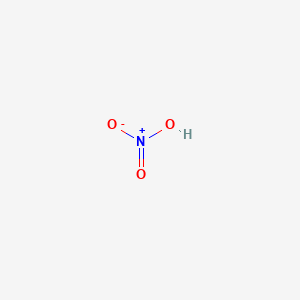
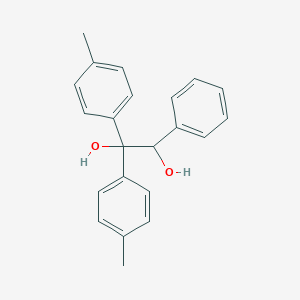
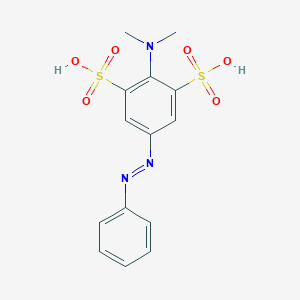
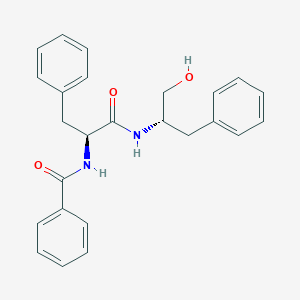
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
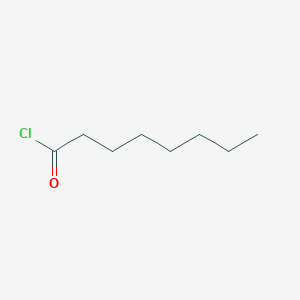
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)
